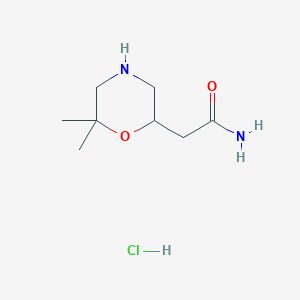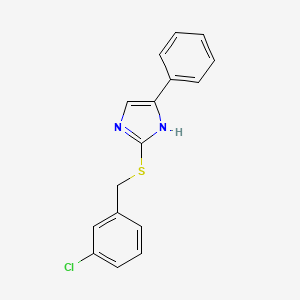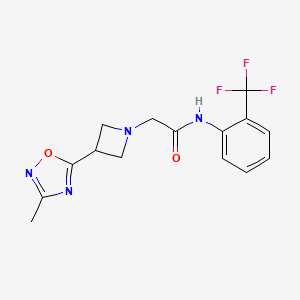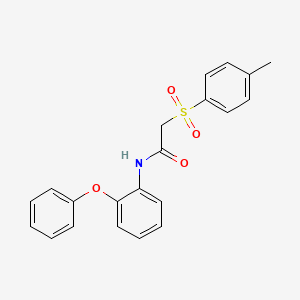
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide
Vue d'ensemble
Description
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .Applications De Recherche Scientifique
Organic Synthesis
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” can be used as a building block in organic synthesis . Its unique structure, which includes an acrylamide group, makes it a valuable component in the synthesis of more complex organic compounds .
Pharmaceutical Research
Compounds similar to “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” have been used in pharmaceutical research . The presence of the acrylamide group can be useful in the development of new drugs, as it can interact with various biological targets .
Material Science
The methoxyphenyl group in “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could potentially make it useful in material science. Methoxyphenyl compounds have been used in the development of new materials, including polymers and resins .
Agrochemical Development
Similar to its potential use in pharmaceutical research, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could also be used in the development of new agrochemicals . The acrylamide group can interact with various targets in pests, making it a potential ingredient in pesticides .
Chemical Industry
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in the chemical industry as a precursor for other compounds. Its unique structure makes it a valuable starting material for the synthesis of various chemicals .
Research and Development
As a relatively specific compound, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in research and development. Scientists could study its properties and reactions to develop new synthetic methods or discover new applications .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETWUODKYSYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)
![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)





